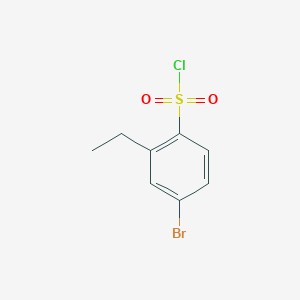

4-Bromo-2-ethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-ethylbenzenesulfonyl chloride has been reported through different methodologies. In one study, the compound was used as a starting material to synthesize N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were then evaluated for their enzyme inhibition potential . Another approach involved the nickel-catalyzed carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes to produce thiochromenones, showcasing the use of bromobenzenesulfonyl chlorides as sulfur precursors in carbonylative synthesis . Additionally, the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which further reacted with nucleophiles to yield Michael adducts .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a novel sulfonamide derivative was determined by single-crystal X-ray diffraction, revealing its monoclinic space group and molecular dimensions . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-2-ethylbenzenesulfonyl chloride derivatives has been explored in various reactions. The aminohalogenation reaction led to the unexpected synthesis of a novel sulfonamide with anticancer properties . The enzyme inhibition studies of the synthesized sulfonamides revealed significant inhibitory activity against acetylcholinesterase and α-glucosidase, which was further supported by in silico studies . The carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes demonstrated the compound's utility as a sulfur precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their molecular weight, density, and crystallographic parameters. For example, the novel sulfonamide derivative has a molecular weight of 388.27, a density of 1.513 g/cm3, and specific crystallographic measurements . These properties are essential for the identification, characterization, and application of these compounds in further chemical reactions and potential pharmaceutical applications.

Applications De Recherche Scientifique

1. Palladium-Catalyzed Arylation

4-Bromo-2-ethylbenzenesulfonyl chloride is utilized in palladium-catalyzed desulfitative arylation, demonstrating its reactivity with heteroarenes. This process is notable for its ability to proceed without cleaving C–Br bonds, enabling further chemical transformations and showcasing regioselective arylations across various substrates (Skhiri et al., 2015).

2. Photoreduction and Photosubstitution

In the context of photoreduction, 4-Bromo-2-ethylbenzenesulfonyl chloride is involved in HCl-catalyzed reactions, forming various photoreduction products. This application highlights its reactivity under specific light-induced conditions, contributing to the formation of chlorinated and brominated compounds (Wubbels et al., 1988).

3. Enhanced Detection in LC-MS

The chemical's use in liquid chromatography-mass spectrometry (LC-MS) for enhancing detection responses of estrogens in biological fluids is another significant application. It showcases its role in improving analytical methods for sensitive detection of biologically active compounds (Higashi et al., 2006).

4. Solid-Phase Synthesis

4-Bromo-2-ethylbenzenesulfonyl chloride is employed in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. This application emphasizes its versatility in synthesizing a variety of chemical scaffolds, contributing to diverse chemical transformations (Fülöpová & Soural, 2015).

5. Enzyme Inhibition Studies

In the field of enzyme inhibition, this compound is a precursor in synthesizing N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These derivatives have shown potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase, highlighting its application in bioactive compound synthesis (Riaz, 2020).

Safety And Hazards

4-Bromo-2-ethylbenzenesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-bromo-2-ethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIVESXBURLTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372121 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethylbenzenesulfonyl chloride | |

CAS RN |

175278-24-7 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)